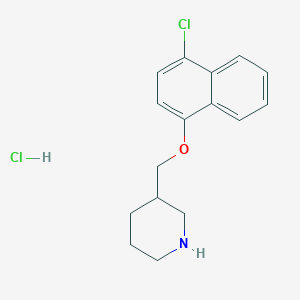

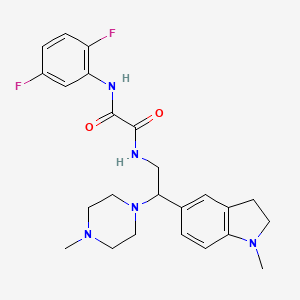

4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthyl ethers can involve various strategies, including the reaction of naphthyl methanols with derivatizing agents. Paper describes the synthesis of tetrazolyl and benzisothiazolyl naphthylmethylic ethers by reacting corresponding naphthyl methanols with derivatizing agents. Although the specific synthesis of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride is not detailed, similar synthetic approaches could potentially be applied, with appropriate modifications to incorporate the piperidinylmethyl group and the chloride counterion.

Molecular Structure Analysis

The molecular structure of naphthyl ethers can significantly affect their reactivity. In paper , structural analysis of naphthylmethylic ethers was performed using crystallographic determinations and molecular orbital DFT calculations. These analyses revealed that the naphthylmethylic ethers are structurally similar to benzyloxy derivatives around the ether bond. For 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride, the presence of a chlorine substituent and a piperidinylmethyl group would likely influence its molecular structure and, consequently, its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of naphthyl ethers can vary depending on their structure. Paper investigated the palladium-catalysed hydrogenolysis of naphthylmethylic ethers, which is a type of chemical reaction where the ether bond is cleaved. The study found that the reactivity of these ethers differs from that of similar benzyloxy derivatives. This suggests that the chemical reactions involving 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride would also be influenced by its unique structural features, potentially leading to specific reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride are not directly reported in the papers, the properties of naphthyl ethers, in general, can be inferred to some extent. For instance, paper discusses the oxidation of tetraalkoxybiphenyls to form polyalkoxydibenzo[naphthacene-1,8-quinones, indicating that naphthyl ethers can participate in oxidation reactions and may have significant stability under certain conditions. The presence of a chlorine atom and a piperidinylmethyl group in the compound of interest would contribute to its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and potential for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One notable application is in the field of organic synthesis, where this compound serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been used in the microwave-assisted synthesis of B-355252, a compound that potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth. This synthesis demonstrates the utility of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride in developing neurotrophic factor enhancers, showcasing its potential in neuroscientific research (Williams et al., 2010).

Material Science and Polymers

In material science, this compound contributes to the development of new polymers with enhanced properties. Research into naphthalene-based poly(aryl ether)s, for example, has investigated the synthesis and characterization of polymers containing naphthylene moieties, aiming to improve material properties such as thermal stability and solubility. This research underscores the role of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride derivatives in fabricating advanced materials (Wang & Broughton, 1997).

Eigenschaften

IUPAC Name |

3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.ClH/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12;/h1-2,5-8,12,18H,3-4,9-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBGCJDNRDDMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)